4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene

Beschreibung

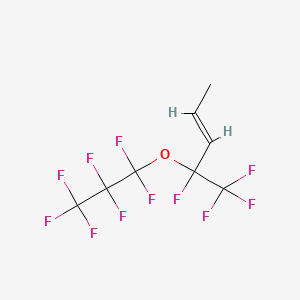

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene (CAS: 243128-40-7) is a fluorinated unsaturated compound characterized by a pent-2-ene backbone substituted with a heptafluoropropoxy group and four fluorine atoms at positions 4 and 3. This structure imparts unique physicochemical properties, such as high thermal stability and resistance to degradation, common among per- and polyfluoroalkyl substances (PFAS).

Eigenschaften

IUPAC Name |

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O/c1-2-3-4(9,6(12,13)14)20-8(18,19)5(10,11)7(15,16)17/h2-3H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUIEKVXZQICBY-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of heptafluoropropyl iodide with a suitable fluorinated alkene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with a high degree of purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes.

Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products Formed

Oxidation: Fluorinated alcohols or ketones.

Reduction: Fluorinated alkanes.

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Fluoropolymer Development

Fluorinated compounds like 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene are integral in synthesizing fluoropolymers. These materials exhibit excellent chemical resistance and thermal stability. The compound can be utilized as a monomer or additive in the production of high-performance coatings and films that require low surface energy and high durability.

Surface Modification

The compound's unique structure allows for effective surface modification of materials. By incorporating this compound into surface treatments, industries can enhance properties such as hydrophobicity and oleophobicity. This is particularly useful in applications ranging from textiles to electronic devices.

Drug Delivery Systems

Research indicates that fluorinated compounds can improve the pharmacokinetics of drug delivery systems. The incorporation of this compound into liposomal formulations may enhance drug solubility and stability while providing controlled release profiles. This is vital for developing targeted therapies with reduced side effects.

Synthesis of Fluorinated Pharmaceuticals

The compound serves as a precursor for synthesizing various fluorinated pharmaceuticals. Fluorine atoms can significantly influence the biological activity of drug candidates by enhancing their metabolic stability and lipophilicity.

Fluorinated Compounds in Environmental Research

The environmental impact of fluorinated compounds is an area of growing concern. This compound is studied for its persistence and potential bioaccumulation in ecosystems. Understanding its behavior in the environment is crucial for assessing risks associated with its use and developing regulations.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard reference material for the detection and quantification of perfluorinated compounds in environmental samples. Its unique spectral properties facilitate advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR).

Case Studies

Wirkmechanismus

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior and function. The pathways involved may include binding to specific receptors or enzymes, leading to alterations in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid (CAS: 243139-64-2) Molecular Formula: C₆H₃F₇O₂ Functional Groups: Carboxylic acid (–COOH), trifluoromethyl (–CF₃), and tetrafluoro substituents. Key Properties: Boiling point: 153 ± 40°C (predicted); Density: 1.557 g/cm³; pKa: ~3.15 (acidic due to –COOH) .

1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene (CAS: 90277-94-4)

- Molecular Formula : C₆H₁F₁₁

- Functional Groups : Alkene (C=C), trifluoromethyl (–CF₃), and eight fluorine atoms.

- Key Properties : Molecular weight: 282.055; LogP: 4.235 (high lipophilicity) .

HFPO-DAF (2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride; CAS: 2062-98-8) Functional Groups: Acyl fluoride (–COF), heptafluoropropoxy (–OCF₂CF₂CF₃). Regulatory Status: Subject to TSCA Section 4 regulations due to toxicity concerns .

Physicochemical Properties Comparison

| Property | Target Compound (CAS: 243128-40-7) | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene |

|---|---|---|---|

| Molecular Weight | Not explicitly reported | 240.08 | 282.055 |

| Density (g/cm³) | Not reported | 1.557 | Not reported |

| Boiling Point | Not reported | 153 ± 40°C | Not reported |

| LogP | Not reported | Not reported | 4.235 |

| Acidity (pKa) | Not applicable | 3.15 | Not applicable |

Notes:

- The carboxylic acid group in 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid increases water solubility compared to non-acidic analogs .

Biodegradability:

- Target Compound: Limited data, but unsaturated PFAS like (E)-perfluoro(4-methylpent-2-enoic acid) show partial microbial degradation via competing pathways (e.g., defluorination vs. chain shortening) .

- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic Acid: Degradable by commercial microbial cultures, indicating unsaturated bonds may enhance biodegradability .

- HFPO-DAF : Likely persistent due to stable acyl fluoride and ether linkages; regulated under TSCA .

Toxicity and Hazards:

- The trifluoromethyl-pentenoic acid is labeled corrosive (Hazard Code C) .

- HFPO-DAF and related acyl fluorides are associated with respiratory and dermal toxicity .

Regulatory and Industrial Relevance

- Target Compound: Potential use in fluoropolymer production; environmental monitoring data scarce.

- HFPO-DAF : Used in fluorinated chemical synthesis; subject to EPA scrutiny .

Biologische Aktivität

Chemical Identity

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene, with the CAS number 261760-10-5, is a fluorinated organic compound characterized by its unique molecular structure. Its molecular formula is and it has a molecular weight of approximately 342.107 g/mol. This compound is part of a broader class of perfluoroalkyl substances (PFAS), known for their stability and resistance to degradation due to strong carbon-fluorine bonds.

The biological activity of this compound is largely influenced by its structure, which includes multiple fluorinated groups that can interact with biological membranes and proteins. Research indicates that fluorinated compounds can exhibit unique biological interactions due to their hydrophobic nature and ability to form stable complexes with various biomolecules.

Toxicological Studies

Several studies have explored the toxicological effects of PFAS compounds, including this compound. These studies often focus on:

- Cellular Toxicity : Investigations into cytotoxic effects on human cell lines have shown that certain PFAS can induce oxidative stress and apoptosis in cells. For instance, exposure to fluorinated compounds has been linked to alterations in cell viability and proliferation rates.

- Endocrine Disruption : Some PFAS are known to interfere with endocrine functions. The presence of fluorinated groups may mimic or block hormone activity, leading to potential reproductive and developmental issues.

Environmental Impact

The persistence of PFAS in the environment raises concerns regarding bioaccumulation and potential ecological toxicity. Studies have demonstrated that these compounds can accumulate in living organisms, leading to higher concentrations in the food chain. This bioaccumulation poses risks not only to wildlife but also to human health through dietary exposure.

Case Studies

- Study on Membrane Proteins : A recent study demonstrated that fluorinated surfactants could solubilize lipid membranes effectively. This suggests that this compound could potentially be used in biotechnological applications for protein extraction from membranes .

- Epidemiological Studies : Research has linked exposure to certain PFAS with adverse health outcomes such as increased cholesterol levels and immune response alterations. Although specific data on this compound is limited, its classification within the PFAS group suggests similar potential risks .

Comparative Analysis of Fluorinated Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 261760-10-5 | C8H5F11O2 | 342.107 g/mol | Potential cytotoxicity and endocrine disruption |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | C8HF15O2 | 414.07 g/mol | Known endocrine disruptor; associated with various health risks |

| Perfluorooctane sulfonate (PFOS) | 1763-23-1 | C8HF17O3S | 500.13 g/mol | Linked to liver toxicity and immune dysfunction |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene, and how can reaction conditions be optimized?

- Methodology : Synthesis of fluorinated ethers like this compound often involves fluorination or substitution reactions using fluorinated precursors. For example, analogous compounds (e.g., HFPO-DAF) are synthesized via hexafluoropropylene oxide (HFPO) dimerization followed by functional group modifications . Key steps include:

- Precursor selection : Use fluorinated olefins or acyl fluorides as starting materials.

- Catalysis : Employ Lewis acids (e.g., BF₃) or bases to stabilize intermediates.

- Purification : Utilize fractional distillation under inert conditions due to high volatility (experimental boiling point: 40–56°C) .

- Optimization : Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation. Adjust temperature and solvent polarity to minimize side reactions (e.g., hydrolysis).

Q. How should researchers address discrepancies between modeled and experimental physicochemical properties for this compound?

- Data reconciliation : Compare experimental measurements (e.g., boiling point: 40–56°C) with computational predictions (e.g., OPERA model estimates: 81°C) .

- Experimental validation : Use differential scanning calorimetry (DSC) for melting points and gas chromatography for volatility.

- Model refinement : Incorporate quantum mechanical calculations (e.g., COSMO-RS) to improve solubility predictions (modeled water solubility: 0.60 mg/L) .

Intermediate Research Questions

Q. What analytical techniques are most effective for detecting and quantifying this compound in environmental matrices?

- Recommended techniques :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use negative-ion electrospray ionization (ESI) for high sensitivity .

- Gas chromatography (GC) : Pair with electron capture detection (ECD) for volatile fractions .

- Challenges :

- Isomer differentiation : Structural analogs (e.g., HFPO-DA) require high-resolution MS to resolve mass defects .

- Matrix effects : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from water samples .

Q. How does the compound’s hydrolytic stability influence its environmental persistence?

- Hydrolysis pathways : Under aqueous conditions, fluorinated ethers like this compound may hydrolyze to carboxylic acids (e.g., HFPO-DA) and hydrogen fluoride (HF) .

- Methodology :

- Kinetic studies : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25–50°C, monitoring degradation via ¹⁹F NMR or ion chromatography .

- Product identification : Use high-resolution MS to confirm stable metabolites (e.g., GenX derivatives) .

Advanced Research Questions

Q. What experimental models are suitable for assessing chronic toxicity, and how should conflicting data be interpreted?

- In vivo models :

- Rodent studies : Sprague-Dawley rats exposed via oral gavage (0.1–100 mg/kg/day) over 2 years, with histopathology and serum biomarkers (e.g., liver enzymes) .

- Data contradictions : Address variability in toxicity thresholds by:

- Dose-response refinement : Include additional exposure levels (e.g., 0.01–10 mg/kg/day) to identify NOAEL/LOAEL .

- Mechanistic studies : Use transcriptomics to assess hepatic gene expression changes (e.g., PPARα activation) .

Q. What advanced degradation strategies can mineralize this compound in contaminated environments?

- Emerging methods :

- Photocatalysis : TiO₂/UV systems generate hydroxyl radicals to cleave C-F bonds .

- Reductive defluorination : Zero-valent iron (ZVI) or microbial consortia (e.g., Acidimicrobiaceae) promote partial defluorination .

- Challenges :

- Byproduct toxicity : Monitor for persistent intermediates (e.g., HFPO-DA) using LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.